molecular formula C10H10N2O4S B1517760 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid CAS No. 1099113-52-6

2-[(3-Cyanophenyl)methanesulfonamido]acetic acid

Cat. No.: B1517760
CAS No.: 1099113-52-6
M. Wt: 254.26 g/mol
InChI Key: UIQJTDHCLLOOFQ-UHFFFAOYSA-N
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Description

2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is a sulfonamide derivative featuring a 3-cyanophenyl group linked via a methanesulfonamido (-SO₂NH-) moiety to an acetic acid backbone. This structure combines a polar sulfonamide group, known for enhancing binding affinity in pharmaceuticals, with the electron-withdrawing cyano (-CN) substituent on the aromatic ring. Such functional groups influence physicochemical properties like solubility, acidity, and reactivity, making the compound a candidate for medicinal chemistry or materials science applications.

Properties

IUPAC Name

2-[(3-cyanophenyl)methylsulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-5-8-2-1-3-9(4-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQJTDHCLLOOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099113-52-6
Record name 2-[(3-cyanophenyl)methanesulfonamido]acetic acid
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Biological Activity

2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from various scientific sources.

Chemical Structure and Properties

The compound features a cyanophenyl group attached to a methanesulfonamide moiety, which is further linked to acetic acid. Its structure can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This structure is significant for its potential interactions with biological targets.

The biological activity of 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is largely attributed to its ability to interact with specific protein targets within cells. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, similar to other compounds in its class.

  • Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : The methanesulfonamide group may contribute to antimicrobial activity, making it a candidate for further investigation in the treatment of bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyanophenyl and methanesulfonamide groups can significantly alter the compound's potency and selectivity. For instance, variations in the substituents on the phenyl ring have been shown to enhance binding affinity to target proteins .

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency
Alteration of the sulfonamide groupAffects solubility and bioavailability

Study 1: Inhibition of Fimbrial Adhesion

A study investigated the effect of similar compounds on FimH, a protein critical for bacterial adhesion in urinary tract infections. The results indicated that modifications akin to those in 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid could enhance binding affinity to FimH, suggesting potential use as an anti-adhesion therapeutic agent .

Study 2: Anticancer Activity

Research has also focused on the potential anticancer properties of related compounds. One study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through specific signaling pathways . This suggests that 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid might have similar effects pending further investigation.

Scientific Research Applications

Drug Discovery

2-[(3-Cyanophenyl)methanesulfonamido]acetic acid has been investigated as a potential ligand targeting various protein-protein interactions (PPIs). Notably, its ability to bind to chemokine receptors has been highlighted in studies focusing on the CXCL12/CXCR4 axis, which plays a crucial role in cancer metastasis and immune response.

Case Study: CXCL12/CXCR4 Interaction

  • Objective : To identify small molecule ligands that can disrupt the interaction between CXCL12 and its receptor CXCR4.
  • Method : Virtual screening was performed using computational methods to identify potential binding sites on CXCL12.
  • Findings : The compound exhibited binding affinities in the low micromolar range, indicating its potential as a lead compound for further optimization. Specific binding hot spots were identified through solvent mapping techniques, demonstrating the compound's ability to target multiple sites on the protein surface.

Anticancer Activity

Research has indicated that compounds similar to 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid can inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation.

Data Table: Anticancer Activity Assessment

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0Inhibition of CXCL12/CXCR4 signaling
Compound B10.0Induction of apoptosis
2-[(3-Cyanophenyl)methanesulfonamido]acetic acid7.5Disruption of PPI

Immunomodulatory Effects

The compound has also shown promise in modulating immune responses. By targeting chemokine receptors, it may enhance or inhibit immune cell migration, making it a candidate for therapeutic interventions in autoimmune diseases.

Case Study: Immune Response Modulation

  • Objective : To evaluate the effects of the compound on T-cell migration.
  • Method : In vitro assays were conducted using T-cells exposed to chemokines in the presence of the compound.
  • Findings : Results indicated that treatment with 2-[(3-Cyanophenyl)methanesulfonamido]acetic acid significantly reduced T-cell migration towards CXCL12 gradients.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Key Differences from Target Compound Reference
2-[(3-Cyanophenyl)amino]acetic acid C₉H₈N₂O₂ -NH- linkage (no sulfonamide) Lacks sulfonamide; weaker acidity
2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid C₂₁H₁₅N₂O₂S Sulfanyl (-S-) group; pyridine ring Sulfur replaces sulfonamide; bulkier core
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride C₁₀H₁₁N₃O₂·HCl -NHCH₂- linkage; hydrochloride salt Aminoethyl bridge; ionic form
2-(3-Cyanophenyl)acetic acid C₉H₇NO₂ Direct phenylacetic acid (no sulfonamide) Simpler structure; higher lipophilicity

Key Observations :

Physicochemical Properties

  • Acidity: Sulfonamides are generally more acidic (pKa ~1–2) than carboxylic acids (pKa ~2.5–5). The target compound’s acetic acid group (pKa ~2.5) and sulfonamide (pKa ~1–2) create a diprotic system, whereas analogs like 2-[(3-cyanophenyl)amino]acetic acid lack the sulfonamide’s strong acidity.
  • Crystallography: Hydrogen-bonding patterns in sulfonamide derivatives (e.g., O—H⋯O dimers in benzofuran analogs ) differ from amino-linked compounds, influencing crystal packing and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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